REACTION_CXSMILES
|
Cl.[Cl:2][CH2:3][CH2:4][N:5]1[CH2:10][CH2:9][CH:8]([C:11](=[O:19])[C:12]2[CH:17]=[CH:16][C:15]([F:18])=[CH:14][CH:13]=2)[CH2:7][CH2:6]1.C(=O)([O-])[O-].[Na+].[Na+]>CCOCC>[Cl:2][CH2:3][CH2:4][N:5]1[CH2:6][CH2:7][CH:8]([C:11](=[O:19])[C:12]2[CH:13]=[CH:14][C:15]([F:18])=[CH:16][CH:17]=2)[CH2:9][CH2:10]1 |f:0.1,2.3.4|
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Name
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1-(2-Chloroethyl)-4-(4-fluorobenzoyl)piperidine hydrochloride
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Quantity
|
800 mg
|
Type
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reactant
|
Smiles
|
Cl.ClCCN1CCC(CC1)C(C1=CC=C(C=C1)F)=O
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Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[Na+].[Na+]
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Name
|
|
Quantity
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20 mL
|
Type
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solvent
|
Smiles
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CCOCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
|
With cooling in an ice bath
|
Type
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EXTRACTION
|
Details
|
The reaction solution was extracted with ether
|
Type
|
WASH
|
Details
|
washed with saturated brine
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Type
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DRY_WITH_MATERIAL
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Details
|
the resulting organic layer was dried on anhydrous sodium carbonate
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Type
|
FILTRATION
|
Details
|
Thereafter, the organic layer was filtered through silica gel (5 g)
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Type
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CUSTOM
|
Details
|
the solvent was removed by evaporation
|
Type
|
CUSTOM
|
Details
|
the resulting residue was purified
|
Name
|
|
Type
|
product
|
Smiles
|
ClCCN1CCC(CC1)C(C1=CC=C(C=C1)F)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 650 mg | |
YIELD: PERCENTYIELD | 92.3% | |
YIELD: CALCULATEDPERCENTYIELD | 92.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |